

An In-Depth Technical Guide to 1,3-Dilinoelaidoyl Glycerol

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Compound of Interest

Compound Name: 1,3-Dilinoelaidoyl glycerol

Cat. No.: B15601234

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of **1,3-Dilinoelaidoyl glycerol**. It also explores the broader role of 1,3-diacylglycerols in cellular signaling pathways, offering valuable insights for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

1,3-Dilinoelaidoyl glycerol is a diacylglycerol (DAG) where the glycerol backbone is esterified with linoelaidic acid at the sn-1 and sn-3 positions. Linoelaidic acid is the trans isomer of linoleic acid. The central hydroxyl group at the sn-2 position remains unesterified.

Chemical Identifiers:

- Formal Name: (9E,9'E,12E,12'E)-9,12-octadecadienoic acid, 1,1'-(2-hydroxy-1,3-propanediyl) ester
- Synonyms: 1,3-Dilinoelaidin, DG(18:2/0:0/18:2)
- CAS Number: 372490-73-8

Molecular Structure Representations:

- SMILES:
CCCCC/C=C/C/C=C/CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCCC/C=C/C/C=C/CCCC

- InChI: InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-35-37(40)36-44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3/b13-11+,14-12+,19-17+,20-18+

Physicochemical Properties:

The following table summarizes the key physicochemical properties of **1,3-Dilinoelaidoyl glycerol**.

Property	Value	Reference
Molecular Formula	C39H68O5	[1]
Molecular Weight	617.0 g/mol	[1]
Appearance	Solid	[1]
Purity	≥98%	[1]
Solubility	DMF: 10 mg/ml; Ethanol: 10 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml	[1]
Storage Temperature	-20°C	[1]

Experimental Protocols

Synthesis of 1,3-Diacylglycerols

The synthesis of specific 1,3-diacylglycerols like **1,3-Dilinoelaidoyl glycerol** is typically achieved through enzymatic esterification. This method is preferred over chemical synthesis to avoid the use of toxic reagents and to achieve high regioselectivity.[2] A general protocol for the enzymatic synthesis of 1,3-diacylglycerols is outlined below.[3][4]

Materials:

- Glycerol
- Linoelaidic acid

- Immobilized 1,3-specific lipase (e.g., Lipozyme RM IM or Novozym 435)[3]
- Solvent-free system or a suitable organic solvent
- Vacuum system

Protocol:

- **Reaction Setup:** In a reaction vessel, combine glycerol and linoelaidic acid in a 1:2 molar ratio.
- **Enzyme Addition:** Add the immobilized 1,3-specific lipase to the mixture. The enzyme amount is typically a small percentage of the total reactant weight (e.g., 5 wt%).[4]
- **Reaction Conditions:** The reaction is carried out at a controlled temperature (e.g., 50°C) with constant stirring.[4]
- **Water Removal:** To drive the esterification reaction towards product formation, water, a byproduct of the reaction, must be removed. This can be achieved by applying a vacuum to the system.[4]
- **Reaction Monitoring:** The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or by measuring the consumption of free fatty acids.
- **Purification:** Upon completion, the enzyme is removed by filtration. The product mixture, which may contain unreacted starting materials, monoacylglycerols, and triacylglycerols, is then purified. Purification can be achieved by crystallization or column chromatography.[2]

Analysis of 1,3-Diacylglycerols

High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for the analysis and quantification of diacylglycerols.

HPLC Analysis Protocol:

- **Sample Preparation:** The lipid sample is extracted from its matrix using a suitable solvent system (e.g., chloroform/methanol). The extract is then dried and reconstituted in the mobile

phase.

- Chromatographic Separation:
 - Column: A normal-phase silica column or a reversed-phase C18 column can be used.
 - Mobile Phase: For normal-phase separation, a mixture of a nonpolar solvent like hexane and a more polar solvent like isopropanol or ethyl acetate is typically used. For reversed-phase separation, gradients of acetonitrile and water or methanol and water are common.
 - Detection: UV detection at a low wavelength (e.g., 205 nm) can be used for diacylglycerols. For enhanced sensitivity and specificity, derivatization with a UV-absorbing or fluorescent tag can be performed.
- Quantification: Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of a standard.

LC-MS/MS Analysis Protocol:

- Sample Preparation: Similar to HPLC, lipids are extracted and reconstituted.
- Chromatographic Separation: An ultra-high-performance liquid chromatography (UHPLC) system coupled to the mass spectrometer is used for separation. The chromatographic conditions are similar to those for HPLC.
- Mass Spectrometry:
 - Ionization: Electrospray ionization (ESI) is a common ionization technique for diacylglycerols.
 - Detection: The mass spectrometer can be operated in full scan mode to identify the molecular ions or in tandem mass spectrometry (MS/MS) mode for structural elucidation and sensitive quantification using multiple reaction monitoring (MRM).

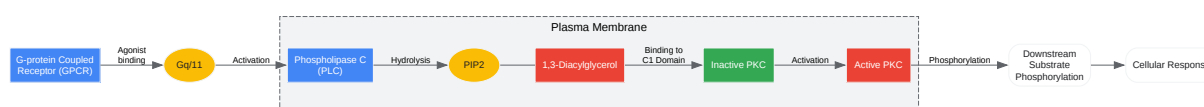
Biological Significance and Signaling Pathways

While specific studies on the biological effects of **1,3-Dilinoelaidoyl glycerol** are limited, the broader class of diacylglycerols (DAGs) are well-established as critical second messengers in a

variety of cellular signaling pathways.

Diacylglycerol and Protein Kinase C Activation

The most well-characterized role of DAG is the activation of protein kinase C (PKC) isoforms. [5][6] The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces a conformational change that relieves autoinhibition and activates the kinase. [7] Activated PKC then phosphorylates a wide range of downstream protein substrates, leading to diverse cellular responses.



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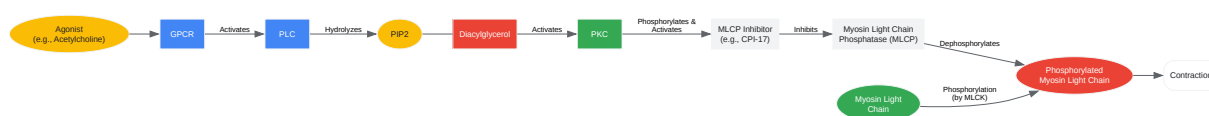
Figure 1: Diacylglycerol-mediated activation of Protein Kinase C.

Role in Insulin Signaling

Diacylglycerols have been implicated in the regulation of insulin signaling. Some studies suggest that DAG can directly stimulate the insulin receptor tyrosine kinase, thereby sensitizing the receptor to insulin. [8] However, chronic elevation of certain DAG species in tissues like skeletal muscle and liver is associated with insulin resistance, potentially through the activation of specific PKC isoforms that interfere with the insulin signaling cascade. [9]

Involvement in Smooth Muscle Contraction

In vascular smooth muscle cells, agonist-induced contraction is mediated in part by the production of diacylglycerol. [10] DAG activates PKC, which in turn can lead to the phosphorylation of proteins that inhibit myosin light chain phosphatase. This results in an increase in myosin light chain phosphorylation and subsequent muscle contraction. [11][12]



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Figure 2: Role of diacylglycerol in smooth muscle contraction.

Conclusion

1,3-Dilinoelaidoyl glycerol is a specific diacylglycerol with defined chemical and physical properties. While its direct biological functions are not extensively documented, its structural class, 1,3-diacylglycerols, plays a pivotal role in a multitude of cellular signaling pathways. The experimental protocols for synthesis and analysis provided herein offer a foundation for researchers to further investigate the specific roles of **1,3-Dilinoelaidoyl glycerol** and other diacylglycerol species in health and disease. Further research is warranted to elucidate the unique biological activities of this particular molecule, which could open new avenues for therapeutic intervention in various pathological conditions.

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